Methyl 3-hydroxyquinoline-7-carboxylate
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Overview
Description
Methyl 3-hydroxyquinoline-7-carboxylate is a chemical compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxyquinoline-7-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base .
In a typical laboratory synthesis, this compound can be prepared by reacting 3-hydroxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-7-carboxylic acid.
Reduction: Reduction reactions can convert it to 3-hydroxyquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-7-carboxylic acid, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Scientific Research Applications
Methyl 3-hydroxyquinoline-7-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyquinoline-4-carboxylic acid
- 3-Hydroxyquinoline-2-carboxylic acid
- Methyl 3-hydroxyquinoline-4-carboxylate
Uniqueness
Methyl 3-hydroxyquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its position of the hydroxy and carboxylate groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-hydroxyquinoline-7-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-9(13)6-12-10(7)5-8/h2-6,13H,1H3 |
InChI Key |
MXXKMCXTCKOEAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(C=C2C=C1)O |
Origin of Product |
United States |
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